

"4-(4-Benzylpiperazin-1-yl)benzaldehyde"

spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B060489

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

Introduction: Elucidating the Molecular Architecture

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure marries a reactive benzaldehyde moiety with a pharmacologically relevant benzylpiperazine scaffold. The molecular formula is C₁₈H₂₀N₂O, and it has a molecular weight of approximately 280.37 g/mol. [1][2] The compound typically presents as a solid with a melting point in the range of 73-75 °C. [1]

Accurate structural confirmation and purity assessment are paramount for any scientific application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive view of the molecule's atomic arrangement and connectivity. This guide serves as a comprehensive reference for the acquisition and interpretation of the spectral data for **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, grounded in the fundamental principles of spectroscopy and expert analysis of its constituent functional groups.

Caption: Chemical Structure of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** in 0.6-0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic regions.
- ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.

¹H NMR: Predicted Spectrum and Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are based on the known effects of adjacent functional groups.

Proton Environments		Predicted ^1H NMR Spectrum (ppm)
H (Aldehyde)	Deshielded by C=O	→ ~9.9 ppm (s)
H (Aromatic, adjacent to CHO)	Deshielded by C=O	→ ~7.8 ppm (d)
H (Aromatic, adjacent to N)	Shielded by N	→ ~6.9 ppm (d)
H (Benzyl Ring)		→ ~7.3 ppm (m)
CH ₂ (Benzyllic)		→ ~3.5 ppm (s)
CH ₂ (Piperazine, adjacent to Benzyl)		→ ~2.5 ppm (t)
CH ₂ (Piperazine, adjacent to Ring)		→ ~3.4 ppm (t)

[Click to download full resolution via product page](#)

Caption: Logical relationship between proton environments and predicted ^1H NMR signals.

Table 1: Predicted ^1H NMR Spectral Data

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.9	Singlet (s)	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. [3]
~7.8	Doublet (d)	2H	Aromatic (ortho to -CHO)	These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent protons (ortho to the piperazine).
~7.3	Multiplet (m)	5H	Benzyl group aromatic	Protons on the monosubstituted benzyl ring typically appear as a complex multiplet in this region.
~6.9	Doublet (d)	2H	Aromatic (ortho to piperazine)	The nitrogen atom of the piperazine ring is electron-

donating, causing an upfield (shielding) shift of these protons compared to unsubstituted benzene. They appear as a doublet due to coupling with their neighbors.

~3.5	Singlet (s)	2H	Benzylic (-CH ₂ -Ph)	The methylene protons adjacent to the benzyl ring appear as a singlet.
~3.4	Triplet (t)	4H	Piperazine (-CH ₂ -N-Ar)	These protons are on the piperazine ring adjacent to the benzaldehyde moiety. Their chemical shift is influenced by the aromatic ring.
~2.5	Triplet (t)	4H	Piperazine (-CH ₂ -N-CH ₂ Ph)	These protons are on the piperazine ring adjacent to the benzylic carbon.

¹³C NMR: Predicted Spectrum and Interpretation

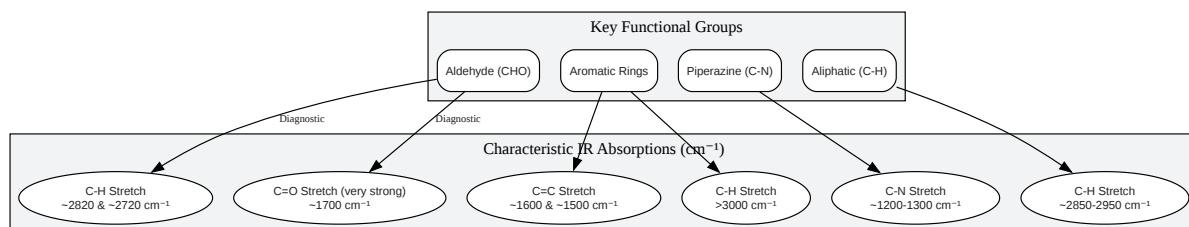
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The signals are typically sharp singlets due to proton decoupling.

Table 2: Predicted ^{13}C NMR Spectral Data

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~191	Aldehyde Carbonyl (C=O)	The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum.[4]
~155	Aromatic C (C-N)	The carbon atom directly attached to the electron-donating piperazine nitrogen is significantly deshielded.
~138	Aromatic C (ipso, Benzyl)	The ipso-carbon of the benzyl group.
~132	Aromatic C (C-CHO)	The carbon atom to which the aldehyde group is attached.
~130	Aromatic CH (ortho to -CHO)	Aromatic carbons in the benzaldehyde ring.
~129	Aromatic CH (Benzyl)	Aromatic carbons in the benzyl ring.
~128	Aromatic CH (Benzyl)	Aromatic carbons in the benzyl ring.
~127	Aromatic CH (Benzyl)	Aromatic carbons in the benzyl ring.
~115	Aromatic CH (ortho to N)	These carbons are shielded by the electron-donating effect of the piperazine nitrogen.
~63	Benzylic Carbon (-CH ₂ -Ph)	The benzylic carbon atom.
~53	Piperazine Carbon (-CH ₂ -N-CH ₂ Ph)	Piperazine carbons adjacent to the benzyl group.
~49	Piperazine Carbon (-CH ₂ -N-Ar)	Piperazine carbons adjacent to the benzaldehyde ring,

deshielded by the aromatic system.

Part 2: Infrared (IR) Spectroscopy


IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.

Experimental Protocol: FTIR Data Acquisition

- Methodology: The spectrum is most conveniently obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Collection: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .

Predicted Spectrum and Interpretation

The IR spectrum is a molecular fingerprint. The key to its interpretation is recognizing the characteristic absorption bands for the molecule's functional groups.

[Click to download full resolution via product page](#)

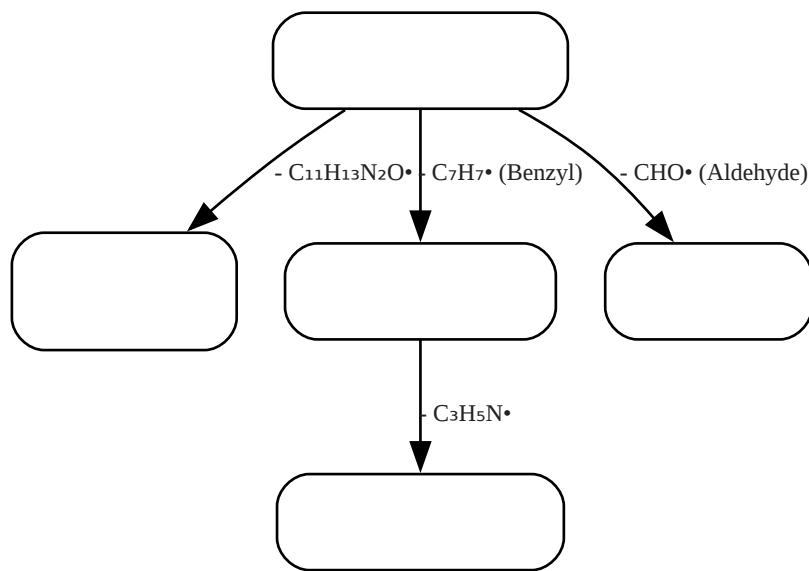
Caption: Correlation of functional groups to their expected IR absorption regions.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
> 3000	Medium	Aromatic C-H Stretch	Stretching vibration of C-H bonds where the carbon is sp ² hybridized.
2850-2950	Medium	Aliphatic C-H Stretch	Symmetric and asymmetric stretching of the C-H bonds in the piperazine and benzylic methylene groups.
~2820 & ~2720	Weak-Medium	Aldehyde C-H Stretch	A pair of bands (Fermi resonance) characteristic of the C-H bond in an aldehyde group. Their presence is a strong confirmation of the aldehyde functionality. [5]
~1700	Strong, Sharp	Carbonyl (C=O) Stretch	This is one of the most intense and recognizable bands in the spectrum, corresponding to the C=O double bond of the aldehyde. [6]
~1600, ~1500	Medium-Strong	Aromatic C=C Stretch	In-plane stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

1200-1300	Medium	C-N Stretch	Stretching vibration of the carbon-nitrogen bonds of the tertiary amines in the piperazine ring.
-----------	--------	-------------	--

Part 3: Mass Spectrometry (MS)


Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. A beam of high-energy electrons bombards the sample, causing ionization and fragmentation.
- Instrumentation: The sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer). The resulting ions are separated based on their m/z ratio and detected.

Predicted Fragmentation and Interpretation

The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions. The molecular ion (M^{+}) peak is expected at m/z 280, corresponding to the molecular weight.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Major Mass Fragments

m/z Value	Proposed Fragment	Rationale
280	$[\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
251	$[\text{C}_{17}\text{H}_{19}\text{N}_2]^+$	Loss of the formyl radical ($\cdot\text{CHO}$) from the molecular ion. [7]
189	$[\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}]^+$	Loss of the benzyl radical ($\cdot\text{CH}_2\text{Ph}$) via cleavage of the C-N bond.
134	$[\text{C}_9\text{H}_{10}\text{N}]^+$	A common fragment in piperazine derivatives resulting from ring cleavage.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion. This is a highly stable carbocation and often the base peak (most intense signal) for compounds containing a benzyl group.[8]
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from the loss of the CHO group from the benzaldehyde ring.[7]

The presence of a strong peak at m/z 91 is a definitive indicator of the benzyl moiety. The combination of this fragment with the loss of 29 mass units (CHO) and the correct molecular ion peak provides a self-validating system for confirming the structure of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.[8]

Conclusion

The comprehensive spectral analysis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** provides an unambiguous confirmation of its chemical structure. The predicted data, derived from established principles of spectroscopy, serves as a robust benchmark for researchers. Key identifying features include the aldehyde proton signal near 9.9 ppm in ^1H NMR, the strong carbonyl stretch around 1700 cm^{-1} in the IR spectrum, and the characteristic tropylium ion fragment at m/z 91 in the mass spectrum. Together, these techniques offer a complete and

validated portrait of the molecule, ensuring its identity and purity for applications in scientific research and development.

References

- Supporting Information for a relevant chemical synthesis.
- This cit
- ChemBK. (n.d.). **4-(4-Benzylpiperazin-1-yl)benzaldehyde** - Physico-chemical Properties.
- Chegg. (2018, March 14). Interpret both the ^1H and ^{13}C NMR spectra of Benzaldehyde below.
- GlpBio. (n.d.). **4-(4-Benzylpiperazin-1-yl)benzaldehyde**.
- Doc Brown's Chemistry. (n.d.). $\text{C}_7\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{CHO}$ mass spectrum of benzaldehyde.
- This cit
- This cit
- Doc Brown's Chemistry. (n.d.). $\text{C}_7\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{CHO}$ infrared spectrum of benzaldehyde.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. *Journal of Chinese Mass Spectrometry Society*, 42(1), 1-7. URL: [\[Link\]](#)
- Harianie, L., et al. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. *Molekul*, 12(1), 59-66. URL: [\[Link\]](#)
- This cit
- Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. *Optics and Spectroscopy*, 113, 179–183. URL: [\[Link\]](#)
- This cit
- CP Lab Safety. (n.d.). **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, min 98%, 250 mg.
- This cit
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- This cit
- Reich, H. J. (n.d.). Organic Chemistry Data - ^{13}C NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. URL: [\[Link\]](#)
- This cit
- Berkeley Learning Hub. (2024, October 2). 5 Tips Benzaldehyde IR Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Solved Interpret both the ^1H and ^{13}C NMR spectra of | Chegg.com [chegg.com]
- 4. rsc.org [rsc.org]
- 5. $\text{C}_7\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{CHO}$ infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. $\text{C}_7\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{CHO}$ mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- To cite this document: BenchChem. ["4-(4-Benzylpiperazin-1-yl)benzaldehyde" spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060489#4-4-benzylpiperazin-1-yl-benzaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com